molecular formula C13H17N5O B2883292 N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2379951-53-6

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine

Cat. No.: B2883292
CAS No.: 2379951-53-6
M. Wt: 259.313
InChI Key: YFAZMEMEFVNOLE-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine is a complex organic compound with a unique structure that includes an azetidine ring, a pyrazine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrazine ring, and finally the construction of the azetidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine is unique due to its combination of an azetidine ring, a pyrazine ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-11(5-16-19-10)7-17(2)12-8-18(9-12)13-6-14-3-4-15-13/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAZMEMEFVNOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN(C)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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